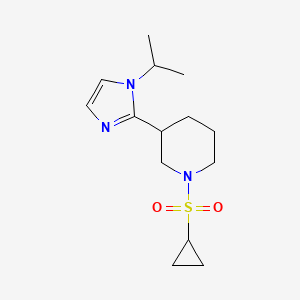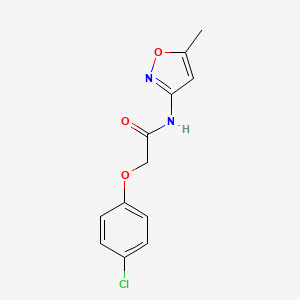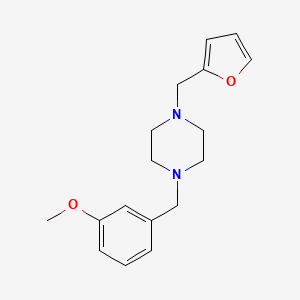
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine, also known as CSP-1103, is a compound that has gained interest in scientific research due to its potential pharmacological properties. CSP-1103 belongs to the class of piperidine compounds and has a molecular weight of 324.47 g/mol.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal activity. 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is thought to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have anticonvulsant and anxiolytic effects in animal models. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have a potential role in the treatment of neuropathic pain. Studies have also shown that 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has a low potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is its potential therapeutic use for various medical conditions. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has a low potential for abuse and addiction, making it a safer alternative to other drugs with similar pharmacological properties. One limitation of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
For 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine research include further investigation of its mechanism of action, as well as its potential therapeutic uses for various medical conditions. Additionally, studies could be conducted to evaluate the safety and efficacy of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in clinical trials. Further research could also explore the potential of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can be synthesized using a multi-step process that involves the reaction of cyclopropylsulfonyl chloride with 1-isopropyl-1H-imidazole-2-amine to form 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)guanidine. This intermediate compound is then reacted with piperidine to form 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine.
Scientific Research Applications
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been studied for its potential use as a therapeutic agent for various medical conditions, including epilepsy, neuropathic pain, and anxiety. Studies have shown that 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has anticonvulsant and anxiolytic effects in animal models. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have a potential role in the treatment of neuropathic pain.
properties
IUPAC Name |
1-cyclopropylsulfonyl-3-(1-propan-2-ylimidazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11(2)17-9-7-15-14(17)12-4-3-8-16(10-12)20(18,19)13-5-6-13/h7,9,11-13H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYDYKPDFKQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![4-[(4-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5688854.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)

![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)

![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)

![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)
